molecular formula C12H17BrO B7977362 1-Bromo-2-methyl-4-iso-pentyloxybenzene

1-Bromo-2-methyl-4-iso-pentyloxybenzene

Cat. No.: B7977362
M. Wt: 257.17 g/mol
InChI Key: WVQSOEJNFADHQK-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-iso-pentyloxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methyl group and an iso-pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-4-iso-pentyloxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-4-iso-pentyloxybenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-iso-pentyloxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-methyl-4-iso-pentyloxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Chemical Biology: It is used in the study of biological pathways and mechanisms involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-iso-pentyloxybenzene depends on its specific application. In nucleophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Bromo-2-methyl-4-iso-pentyloxybenzene can be compared with other similar compounds, such as:

    1-Bromo-2-methyl-4-nitrobenzene: This compound has a nitro group instead of an iso-pentyloxy group, leading to different reactivity and applications.

    1-Bromo-4-pentyloxybenzene: This compound lacks the methyl group, resulting in different chemical properties and reactivity.

    1-Bromo-2-isopropoxy-4-methylbenzene: This compound has an isopropoxy group instead of an iso-pentyloxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-2-methyl-4-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-9(2)6-7-14-11-4-5-12(13)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQSOEJNFADHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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